3-[(2-Methylbenzyl)oxy]azetidine
Overview
Description
“3-[(2-Methylbenzyl)oxy]azetidine” is a heterocyclic compound. It is also known as MBA. It has a molecular formula of C11H15NO .
Molecular Structure Analysis
The molecular weight of “this compound” is 177.24 g/mol. The molecular formula is C11H15NO .
Chemical Reactions Analysis
Azetidines are driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .
Scientific Research Applications
Discovery of BAF312 (Siponimod)
A key discovery in the field of 3-[(2-Methylbenzyl)oxy]azetidine derivatives is BAF312 (Siponimod). This compound was identified through extensive structure-activity relationship studies, originating from FTY720 as a chemical starting point. Siponimod has completed phase 2 clinical trials for patients with relapsing-remitting multiple sclerosis, highlighting its potential in autoimmune disease treatment (Pan et al., 2013).
Ceralifimod (ONO-4641)
Another significant discovery is ceralifimod (ONO-4641), a sphingosine-1-phosphate (S1P) receptor agonist selective for S1P1 and S1P5. This molecule, developed from a structure-activity relationship study, has over 30,000-fold selectivity for S1P1 over S1P3. Its potency in peripheral lymphocyte lowering tests in mice indicates potential applications in treating autoimmune diseases like multiple sclerosis (Kurata et al., 2017).
Synthesis of Functionalized Azetidines
Research by Stankovic et al. (2012) provides insights into the synthesis of various functionalized azetidines, including 3-alkoxy-, 3-aryloxy-, and others. This work offers a convenient access pathway to novel azetidine derivatives, which can be integral in developing new therapeutics (Stankovic et al., 2012).
3-Aryl-3-Sulfanyl Azetidines
The synthesis of 3-aryl-3-sulfanyl azetidines, as reported by Dubois et al. (2019), demonstrates the potential of azetidine derivatives in drug discovery. The Fe-catalyzed thiol alkylation process used for this synthesis underlines the versatility of azetidine compounds in medicinal chemistry (Dubois et al., 2019).
Antibacterial Properties
A study by Frigola et al. (1995) on 7-azetidinylquinolones revealed the significance of chirality in increasing the in vitro activity and oral efficacy of these compounds. This research suggests the potential use of azetidine derivatives in developing new antibacterial agents (Frigola et al., 1995).
Mechanism of Action
Future Directions
Azetidines have shown potential in various fields such as organic synthesis, medicinal chemistry, and drug discovery . They are considered important four-membered heterocycles used in these fields . Future research may focus on overcoming the challenges associated with the aza Paternò–Büchi reaction, which is one of the most efficient ways to synthesize functionalized azetidines .
Properties
IUPAC Name |
3-[(2-methylphenyl)methoxy]azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9-4-2-3-5-10(9)8-13-11-6-12-7-11/h2-5,11-12H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGOFCGXPXVSNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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